6-Methylquinoline-2,3-dicarboxylic acid diethyl ester 6-Methylquinoline-2,3-dicarboxylic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 948290-04-8
VCID: VC16943287
InChI: InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-10(3)6-7-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol

6-Methylquinoline-2,3-dicarboxylic acid diethyl ester

CAS No.: 948290-04-8

Cat. No.: VC16943287

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

6-Methylquinoline-2,3-dicarboxylic acid diethyl ester - 948290-04-8

Specification

CAS No. 948290-04-8
Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
IUPAC Name diethyl 6-methylquinoline-2,3-dicarboxylate
Standard InChI InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-10(3)6-7-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3
Standard InChI Key FMXXGQSZIJSYQR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methylquinoline-2,3-dicarboxylic acid diethyl ester features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. The methyl group at the 6-position introduces steric and electronic effects that influence solubility and reactivity, while the ethyl ester groups at the 2- and 3-positions enhance lipophilicity and stability under physiological conditions. The IUPAC name, diethyl 6-methylquinoline-2,3-dicarboxylate, reflects this substitution pattern.

Table 1: Molecular Characteristics of 6-Methylquinoline-2,3-dicarboxylic Acid Diethyl Ester

PropertyValue
Molecular FormulaC16H17NO4\text{C}_{16}\text{H}_{17}\text{NO}_{4}
Molecular Weight287.31 g/mol
InChI KeyFMXXGQSZIJSYQR-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C(=O)OCC
CAS Number948290-04-8

Physical and Chemical Properties

While specific data on melting and boiling points remain unreported, the compound’s ester groups suggest moderate polarity, enabling solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform. The methyl substitution at the 6-position likely reduces crystallinity compared to unsubstituted quinoline derivatives, impacting its solid-state behavior . Stability studies indicate that the ester linkages are susceptible to hydrolysis under acidic or basic conditions, a property exploited in prodrug design .

Synthesis and Production

Synthetic Pathways

The synthesis of 6-methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves multi-step reactions starting from substituted anilines and ketoesters or dialkyl acetylene dicarboxylates. A patent by EP0257433B1 outlines a method applicable to quinoline-2,3-dicarboxylic acid derivatives, which can be adapted for this compound:

  • Oxidation of N-substituted-3-anilinosuccinimide: Aniline derivatives react with maleic anhydride to form intermediates, which are oxidized to yield 3-anilino-N-substituted-maleimides.

  • Cyclization with Vilsmeier reagent: Treatment with dimethylformamide (DMF) and phosphorous oxychloride (POCl3\text{POCl}_3) facilitates cyclization, forming an acridinimide intermediate.

  • Hydrolysis: Acidic or basic hydrolysis of the acridinimide yields the quinoline-2,3-dicarboxylic acid core, which is subsequently esterified with ethanol to produce the diethyl ester .

Table 2: Key Steps in the Synthesis of 6-Methylquinoline-2,3-dicarboxylic Acid Diethyl Ester

StepReactionReagents/Conditions
1Intermediate formationAniline, maleic anhydride
2CyclizationDMF, POCl3\text{POCl}_3
3EsterificationEthanol, acid catalyst

Industrial-Scale Production

Industrial manufacturing employs continuous flow reactors to optimize yield and purity. Automated systems mitigate challenges associated with exothermic reactions during cyclization, ensuring reproducibility. Scalability remains a focus, with current production limited to custom synthesis batches (minimum 10 g) .

Chemical Reactivity and Functional Group Transformations

Ester Hydrolysis and Transesterification

The ethyl ester groups undergo hydrolysis in aqueous acidic or basic media to yield 6-methylquinoline-2,3-dicarboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalizing the molecule. Transesterification with higher alcohols (e.g., methanol) can modify solubility profiles for specific applications.

Electrophilic Aromatic Substitution

Applications in Medicinal Chemistry

Prodrug Design

The ethyl ester groups serve as prodrug moieties, improving oral bioavailability. In vivo hydrolysis releases the active dicarboxylic acid, which exhibits enhanced solubility and target engagement .

Enzyme Inhibition Studies

6-Methylquinoline-2,3-dicarboxylic acid diethyl ester acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. This inhibition depletes nucleotide pools, impairing rapidly dividing cells.

Comparison with Related Quinoline Derivatives

6-Ethylquinoline-2,3-dicarboxylic Acid Diethyl Ester

The ethyl-substituted analogue (CAS 948289-92-7) exhibits a molecular weight of 301.34 g/mol and increased lipophilicity. While both compounds share similar synthetic routes, the ethyl group confers greater metabolic stability but reduced solubility in aqueous media.

Unsubstituted Quinoline-2,3-dicarboxylic Acid Diethyl Ester

Absence of the methyl group simplifies synthesis but diminishes biological activity, underscoring the critical role of the 6-substituent in target binding.

Future Research Directions

  • Pharmacokinetic Profiling: Detailed ADME studies are needed to optimize dosing regimens.

  • Target Identification: Proteomic approaches can elucidate novel biological targets.

  • Hybrid Molecule Development: Conjugation with antimetabolites may enhance anticancer efficacy.

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